2-[4-(Allyloxy)phenyl]-9-bromo-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 2-[4-(Allyloxy)phenyl]-9-bromo-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15557494
InChI: InChI=1S/C25H20BrFN2O2/c1-2-13-30-20-10-5-16(6-11-20)22-15-23-21-14-18(26)7-12-24(21)31-25(29(23)28-22)17-3-8-19(27)9-4-17/h2-12,14,23,25H,1,13,15H2
SMILES:
Molecular Formula: C25H20BrFN2O2
Molecular Weight: 479.3 g/mol

2-[4-(Allyloxy)phenyl]-9-bromo-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

CAS No.:

Cat. No.: VC15557494

Molecular Formula: C25H20BrFN2O2

Molecular Weight: 479.3 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(Allyloxy)phenyl]-9-bromo-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine -

Specification

Molecular Formula C25H20BrFN2O2
Molecular Weight 479.3 g/mol
IUPAC Name 9-bromo-5-(4-fluorophenyl)-2-(4-prop-2-enoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Standard InChI InChI=1S/C25H20BrFN2O2/c1-2-13-30-20-10-5-16(6-11-20)22-15-23-21-14-18(26)7-12-24(21)31-25(29(23)28-22)17-3-8-19(27)9-4-17/h2-12,14,23,25H,1,13,15H2
Standard InChI Key GXQVCJBTVJLSEY-UHFFFAOYSA-N
Canonical SMILES C=CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Br)OC3C5=CC=C(C=C5)F

Introduction

2-[4-(Allyloxy)phenyl]-9-bromo-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c]benzoxazine is a complex organic compound characterized by its unique structure, which includes multiple functional groups and a fused bicyclic system. This compound belongs to the class of heterocyclic compounds, specifically pyrazoles and benzoxazines, which are often explored for their pharmacological properties.

Key Features:

  • Molecular Formula: C25H20BrFN2O2

  • Molecular Weight: Approximately 491.4 g/mol

  • Functional Groups: Allyloxy, bromine, fluorophenyl

Synthesis of 2-[4-(Allyloxy)phenyl]-9-bromo-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c]13benzoxazine

The synthesis of this compound typically involves multiple synthetic steps, including cyclization and substitution reactions. Specific reaction conditions, such as temperature, solvent choice, and catalysts, are crucial for successful synthesis and achieving desired purity and yield.

Synthesis Steps:

  • Starting Materials: Typically involve aromatic precursors and appropriate reagents for forming the pyrazolo and benzoxazine rings.

  • Reaction Conditions: Polar solvents can enhance reaction rates in nucleophilic substitution processes.

  • Catalysts and Reagents: Commonly include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.

Chemical Reactions:

  • Oxidation: Can react with oxidizing agents to form different products.

  • Reduction: Can undergo reduction with reagents like lithium aluminum hydride.

  • Nucleophilic Substitution: The allyloxy group can participate in nucleophilic substitution reactions.

Biological Activity and Potential Applications

Research into the biological activity of 2-[4-(Allyloxy)phenyl]-9-bromo-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c]benzoxazine suggests potential applications in pharmacology. Compounds with similar structures have been investigated for their activity against various biological targets, including enzymes and receptors involved in disease pathways.

Potential Applications:

  • Pharmacology: Potential therapeutic properties due to its unique combination of functional groups.

  • Medicinal Chemistry: Investigations into anti-inflammatory and anticancer activities are ongoing.

Comparison with Similar Compounds

Several compounds share structural similarities with 2-[4-(Allyloxy)phenyl]-9-bromo-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c]benzoxazine. These include variations with different substituents on the phenyl ring, which can affect electronic properties and biological activity.

Comparison Table:

Compound NameStructural FeaturesUnique Aspects
2-[4-(Methoxy)phenyl]-9-bromo-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c]benzoxazineSimilar backbone with methoxy instead of allyloxyDifferent electronic properties due to methoxy group
2-[4-(Chloro)phenyl]-9-bromo-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c]benzoxazineChlorine substituent instead of allyloxyPotential differences in reactivity and biological activity
2-[4-(Hydroxy)phenyl]-9-bromo-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c]benzoxazineHydroxyl group replacing allyloxyEnhanced hydrogen bonding capabilities

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